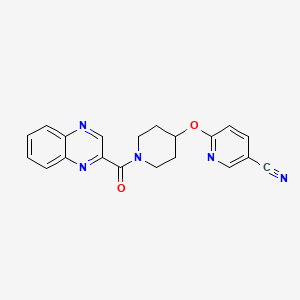

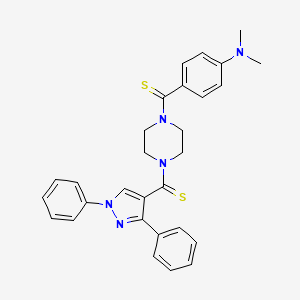

![molecular formula C17H12Br2ClNO B2777116 6,8-Dibromo-3-[(4-chlorophenyl)methoxy]-2-methylquinoline CAS No. 861210-57-3](/img/structure/B2777116.png)

6,8-Dibromo-3-[(4-chlorophenyl)methoxy]-2-methylquinoline

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

6,8-Dibromo-3-[(4-chlorophenyl)methoxy]-2-methylquinoline is a chemical compound with the molecular formula C17H12Br2ClNO and a molecular weight of 441.55 . It is also known as 4-CHLOROBENZYL 6,8-DIBROMO-2-METHYL-3-QUINOLINYL ETHER .

Physical And Chemical Properties Analysis

This compound has a predicted boiling point of 505.6±45.0 °C and a predicted density of 1.684±0.06 g/cm3 . The pKa is predicted to be 1.11±0.50 .科学的研究の応用

Urease Inhibition

Urease is an enzyme responsible for hydrolyzing urea into ammonia and carbon dioxide. Elevated urease activity is associated with various diseases, including urinary tract infections and kidney stones6,8-Dibromo-3-formylchromone has been reported to exhibit inhibitory activity against urease . Researchers are exploring its potential as a therapeutic agent to modulate urease activity.

Stille Coupling Monomer

This compound serves as a valuable monomer in the Pd-catalyzed Stille coupling reaction. By coupling it with other suitable partners, researchers can synthesize conjugated thiophene oligomers or co-oligomers. These conjugated materials find applications in organic electronics, such as organic field-effect transistors (OFETs) and organic solar cells (OSCs) .

Intermediate for Polymer Synthesis

6,8-Dibromo-3-formylchromone: acts as an intermediate in the synthesis of specific polymers. Notably, it contributes to the preparation of two important polymers:

- Poly [N-9′-heptadecanyl-2,7-carbazole-alt-5,5-(4′,7′-di-2-thienyl-2′,1′,3′-benzothiadiazole)] (PCDTBT) : This polymer is used in organic photovoltaics (solar cells) due to its high power conversion efficiency (PCE) .

- Poly [2,1,3-benzothiadiazole-4,7-diyl [4,4-bis(2-ethylhexyl)-4H-cyclopenta[2,1-b:3,4-b′]dithiophene-2,6-diyl]] (PCPDTBT) : Another polymer with applications in organic electronics, including OFETs and OSCs .

Antitumor and Cytotoxic Activity

In a study by Gulsory and Guzeldemirci, a derivative of this compound—[6-(4-bromophenyl)imidazo[2,1-b]thiazol-3-yl]acetic acid arylidenehydrazide—demonstrated potent cytotoxicity against prostate cancer cells . While this specific derivative is not identical to our compound, it highlights the potential for related structures to exhibit antitumor effects.

Monomer for High Mobility OFETs

Certain derivatives of 6,8-Dibromo-3-formylchromone serve as monomers for synthesizing polymers used in high mobility organic field-effect transistors (OFETs). These OFETs find applications in flexible displays, sensors, and other electronic devices .

特性

IUPAC Name |

6,8-dibromo-3-[(4-chlorophenyl)methoxy]-2-methylquinoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12Br2ClNO/c1-10-16(22-9-11-2-4-14(20)5-3-11)7-12-6-13(18)8-15(19)17(12)21-10/h2-8H,9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWQRMYXOYLDPGW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=C(C=C2C=C1OCC3=CC=C(C=C3)Cl)Br)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12Br2ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

441.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

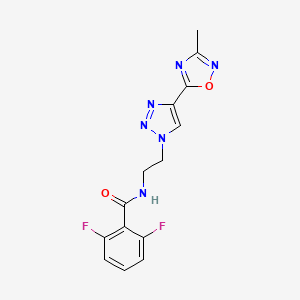

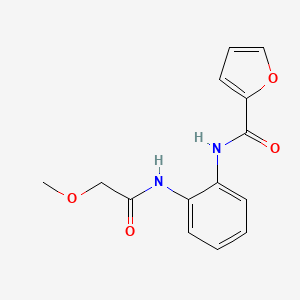

![N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)naphthalene-2-sulfonamide](/img/structure/B2777033.png)

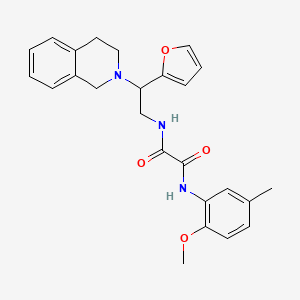

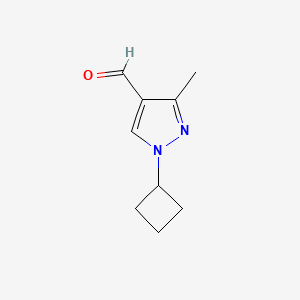

![(E)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-(methylsulfonyl)benzamide](/img/structure/B2777038.png)

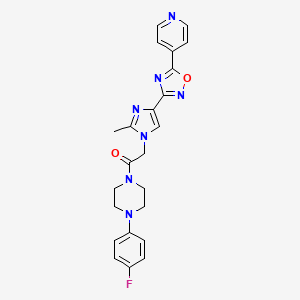

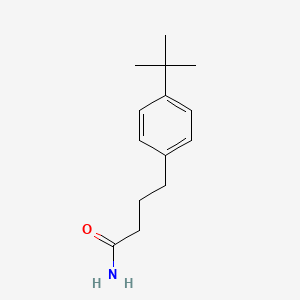

![B-[4-[[[(2-chlorophenyl)methyl]amino]carbonyl]phenyl]Boronic acid](/img/structure/B2777048.png)

![ethyl 4-(2-(8-methoxy-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamido)benzoate](/img/structure/B2777051.png)

![N-cyclohexyl-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanyl)acetamide](/img/structure/B2777052.png)

![3-(Phenylsulfonyl)-1-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)propan-1-one](/img/structure/B2777056.png)